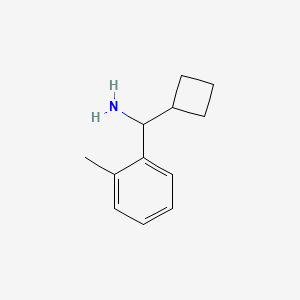
Cyclobutyl(o-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(o-tolyl)methanamine is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with an o-tolyl substituent This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring and an aromatic o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutyl(o-tolyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with o-tolyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between cyclobutyl boronic acids and o-tolyl halides, producing the target compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl(o-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Cyclobutyl(o-tolyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Cyclobutyl(o-tolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group provides conformational rigidity, which can enhance binding affinity and selectivity. The o-tolyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Cyclobutylmethanamine: Lacks the aromatic o-tolyl group, resulting in different chemical and biological properties.
o-Tolylmethanamine: Lacks the cyclobutyl group, affecting its conformational rigidity and binding interactions.
Cyclobutyl(o-tolyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications
Uniqueness: Cyclobutyl(o-tolyl)methanamine is unique due to the combination of its cyclobutyl and o-tolyl groups, which confer distinct structural and functional properties. This combination enhances its potential for use in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
cyclobutyl-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3 |
Clé InChI |
BHQDGIHEQMHKHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


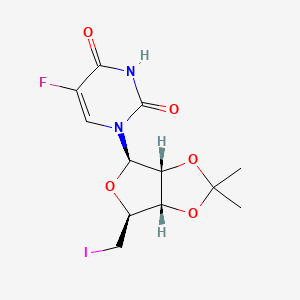
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)

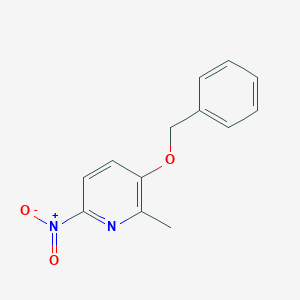
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
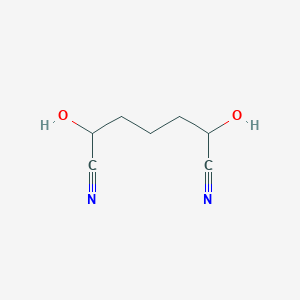
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
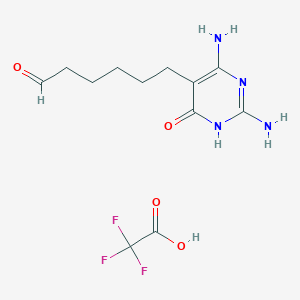
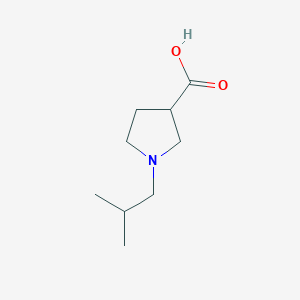
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
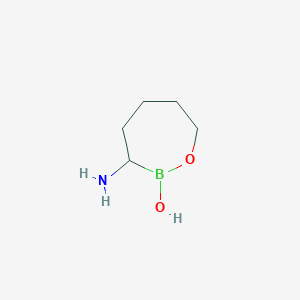
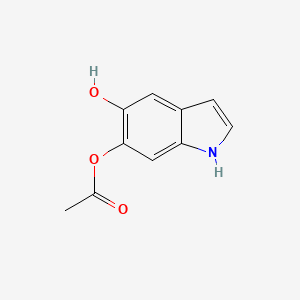
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
